molecular formula C23H25N3O3 B2750114 3-(4-Ethoxyphenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile CAS No. 51054-46-7

3-(4-Ethoxyphenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile

Cat. No.: B2750114
CAS No.: 51054-46-7
M. Wt: 391.471
InChI Key: WBUMHJSAUGBRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Ethoxyphenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile” is a complex organic molecule. It contains an isoquinoline moiety, which is a type of heterocyclic aromatic organic compound . Isoquinoline and its derivatives are found in a large group of natural plant alkaloids and have been studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The isoquinoline moiety, for example, consists of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • This compound is involved in the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. Such syntheses are crucial for exploring the chemical properties and potential applications of isoquinoline derivatives in various fields (Abdallah, Hassaneen, & Abdelhadi, 2009).
  • It serves as a precursor in facile syntheses of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives, a process that highlights its versatility and importance in the creation of complex organic structures (Elkholy & Morsy, 2006).
  • The compound is also used in the synthesis of new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety, illustrating its significance in the creation of diverse heterocyclic structures (Hassaneen et al., 2012).

Applications in Alkaloid Synthesis

  • It has been utilized in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its role in the production of complex natural products and potential pharmaceutical compounds (Blank & Opatz, 2011).
  • The compound finds application in the synthesis of lamellarin U and lamellarin G trimethyl ether, showcasing its utility in the creation of marine natural products with potential biological activities (Liermann & Opatz, 2008).

Involvement in Cyclization Reactions

  • It is involved in cyclization reactions, such as the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile, which leads to the formation of novel compounds with interesting chemical properties (Ando, Tokoro Yama, & Kubota, 1974).

Future Directions

The future research directions for this compound could involve studying its biological activities, given the known activities of related isoquinoline compounds . Additionally, developing efficient synthetic methods for this and related compounds could be another area of focus .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-29-19-7-5-18(6-8-19)26-14-17(13-24)23-20-12-22(28-3)21(27-2)11-16(20)9-10-25(23)15-26/h5-8,11-12H,4,9-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUMHJSAUGBRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=C3C4=CC(=C(C=C4CCN3C2)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.